N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H15NO2S2 and its molecular weight is 317.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
In the study of heteroaromatic decarboxylative Claisen rearrangement reactions, furan-2-ylmethyl and thiophen-2-ylmethyl derivatives, including compounds similar to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide, undergo reactions to yield disubstituted heteroaromatic products. This process is facilitated by N,O-bis(trimethylsilyl)acetamide-potassium acetate, showcasing the compound's role in synthesizing complex heteroaromatic structures with potential applications in developing new materials or pharmaceuticals (Craig et al., 2005).
Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides
Another research application involves the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component synthesis. This method highlights the compound's versatility and its potential application in the synthesis of environmentally friendly, high-yield products under mild conditions (Raju et al., 2022).
Facile Electrochemical Polymerization
The compound's utility extends to the electrochemical polymerization of 2-(thiophen-2-yl)furan, leading to new materials with enhanced capacitance properties. This study illustrates the potential of such compounds in developing advanced materials for supercapacitor applications, showcasing the importance of heteroaromatic compounds in energy storage technologies (Mo et al., 2015).
Antimicrobial Activity
Additionally, derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of furan-2-ylmethyl and thiophen-2-ylmethyl structures in contributing to the development of new antimicrobial agents. This highlights the compound's relevance in addressing the growing need for novel antimicrobials in the fight against drug-resistant pathogens (Arora et al., 2013).
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-thiophen-3-yl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c18-16(8-13-4-7-20-12-13)17(9-14-3-5-19-11-14)10-15-2-1-6-21-15/h1-7,11-12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRJUHXGLCKNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.